molecular formula C6H4Cl2N4OS B069515 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 175201-82-8

5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B069515
CAS No.: 175201-82-8
M. Wt: 251.09 g/mol
InChI Key: LQORHGKNZGAONG-UHFFFAOYSA-N
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Description

5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features both imidazole and oxadiazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure, which includes chlorine substitutions and a thiol group, makes it a valuable subject for various scientific studies.

Properties

IUPAC Name

5-[(4,5-dichloroimidazol-1-yl)methyl]-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4OS/c7-4-5(8)12(2-9-4)1-3-10-11-6(14)13-3/h2H,1H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQORHGKNZGAONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1CC2=NNC(=S)O2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381016
Record name 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-82-8
Record name 5-[(4,5-Dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution

A chloromethylimidazole derivative reacts with the thiol group of the oxadiazole-2-thiol under basic conditions:

Procedure :

  • Chloromethylimidazole Synthesis : 4,5-Dichloro-1H-imidazole is treated with chloromethylating agents (e.g., chloromethyl methyl ether) to yield 1-(chloromethyl)-4,5-dichloro-1H-imidazole.

  • Coupling : The chloromethylimidazole reacts with 5-mercapto-1,3,4-oxadiazole in acetone or DMF, catalyzed by potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

Optimized Parameters :

  • Solvent: Acetone or dichloromethane (DCM)

  • Base: K₂CO₃ (2.0 equivalents)

  • Temperature: 50–60°C

  • Reaction Time: 3–6 hours

  • Yield: 50–65%

Oxidative Sulfenylation

Recent advances utilize iodine (I₂) and iron(III) chloride (FeCl₃) to mediate C–S bond formation between imidazole derivatives and oxadiazole-2-thiols.

Mechanism :

  • I₂ oxidizes the thiol to a disulfide intermediate.

  • FeCl₃ facilitates electrophilic substitution at the imidazole’s methyl position.

Conditions :

  • Catalyst: I₂ (20 mol%), FeCl₃ (10 mol%)

  • Solvent: Acetonitrile (CH₃CN)

  • Oxidant: Aerial oxygen

  • Temperature: 80°C

  • Yield: 55–70%

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies:

MethodStarting MaterialsKey Reagents/ConditionsYieldAdvantagesLimitations
Cyclization + SubstitutionAcylhydrazide, CS₂, chloromethylimidazoleKOH, HCl, K₂CO₃50–75%High scalabilityRequires toxic CS₂
Oxidative SulfenylationOxadiazole-2-thiol, imidazoleI₂-FeCl₃, O₂55–70%Avoids CS₂, mild conditionsSensitive to moisture

Challenges and Optimization Strategies

  • Purification : The thiol group’s propensity for oxidation necessitates inert atmospheres during workup. Column chromatography with silica gel (ethyl acetate/hexane) is standard.

  • Regioselectivity : Competing reactions at imidazole’s N-1 vs. C-2 positions are mitigated by using bulky bases (e.g., DBU).

  • Scale-Up : Continuous flow reactors improve safety for exothermic cyclization steps involving CS₂ .

Chemical Reactions Analysis

Types of Reactions

5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the oxadiazole ring.

    Substitution: The chlorine atoms on the imidazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified oxadiazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,5-dichloro-1H-imidazole: Shares the imidazole core but lacks the oxadiazole and thiol groups.

    1,3,4-oxadiazole-2-thiol: Contains the oxadiazole and thiol groups but lacks the imidazole ring.

    5,6-dichloro-1H-imidazo[4,5-b]pyrazin-2-yl)methanol: Another imidazole derivative with different substitutions.

Uniqueness

5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol is unique due to its combination of imidazole, oxadiazole, and thiol functionalities. This combination provides a versatile platform for chemical modifications and a broad spectrum of biological activities, making it a valuable compound for research and development in various fields .

Biological Activity

5-[(4,5-Dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol (CAS No. 175201-82-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C6H4Cl2N4OS
  • Molecular Weight : 251.093 g/mol
  • Structure : The compound features a 1,3,4-oxadiazole ring substituted with a dichloroimidazole moiety, which is critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and UO31 (renal cancer) with IC50 values in the low micromolar range .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The mechanisms may involve disruption of bacterial cell walls or interference with metabolic pathways .
  • Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, indicating potential use in treating inflammatory diseases .

Anticancer Studies

A study published in MDPI evaluated various oxadiazole derivatives for their anticancer properties. Among them, compounds structurally similar to this compound showed promising results with significant growth inhibition percentages against multiple cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Growth Inhibition (%)
Compound AMCF70.27598.74
Compound BUO310.41795.37
Compound CSNB750.2496.86

These findings suggest that modifications to the oxadiazole core can enhance anticancer efficacy .

Antimicrobial Activity

Research conducted on the antimicrobial effects of related oxadiazole compounds revealed effective inhibition against common bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL

These results indicate that the compound may serve as a lead structure for developing new antibiotics .

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